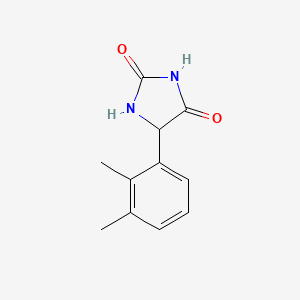![molecular formula C8H9NO2S B1529350 3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid CAS No. 1342692-51-6](/img/structure/B1529350.png)
3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid
Vue d'ensemble
Description
3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid, also known as 3-MMP, is a sulfur-containing carboxylic acid. It is a key intermediate in the synthesis of many biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. It has been used in a variety of chemical reactions, including nucleophilic substitution, esterification, and oxidation/reduction. 3-MMP has also been used in biological research as a substrate for enzymes and as an inhibitor of enzymes.
Applications De Recherche Scientifique
Environmental Remediation and Organic Synthesis
A novel treatment strategy based on the sonochemical degradation of toxic organic compounds, in combination with various oxidants, has been demonstrated as effective. This method, which utilizes ultrasound in conjunction with peroxymonosulphate and solar irradiations, showcases a significant advancement in environmental remediation technologies. This approach not only yields a high degradation efficiency but also provides insights into the kinetics and mechanism of degradation, paving the way for the development of more sustainable and efficient methods for the treatment of hazardous substances (Daware & Gogate, 2020).
Material Science and Luminescence
Research into green-emitting iridium(III) complexes that contain sulfanyl- or sulfone-functionalized cyclometallating ligands reveals their potential applications in material science, particularly in the development of photoluminescent materials. These complexes, characterized by their high photoluminescence quantum yields and structured emission spectra, offer valuable insights into the design of new materials for optoelectronic applications. The study provides a comprehensive analysis of their spectroscopic properties, crystal structures, and emission behavior, contributing to the ongoing development of advanced luminescent materials (Constable et al., 2014).
Crystallography and Molecular Interactions
The structural analysis of polysubstituted pyridines, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, has contributed significantly to the understanding of supramolecular interactions. These studies elucidate the role of C-H...O, C-H...F, and C-H...π interactions in stabilizing crystal structures, providing valuable information for the design of molecular assemblies and the prediction of molecular packing patterns (Suresh et al., 2007).
Propriétés
IUPAC Name |
3-(methylsulfanylmethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-12-5-6-3-2-4-9-7(6)8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHAGHLFSPCACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(N=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



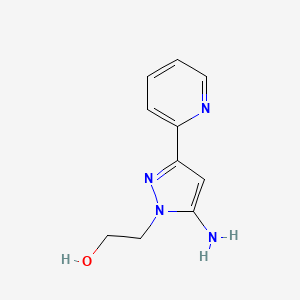
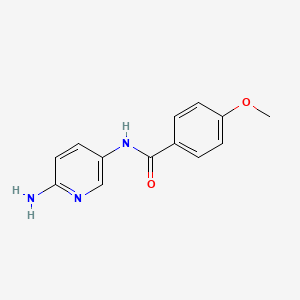
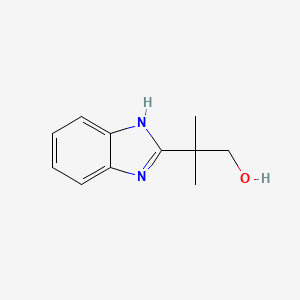
![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
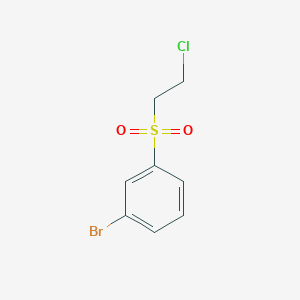
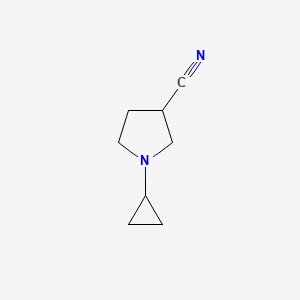
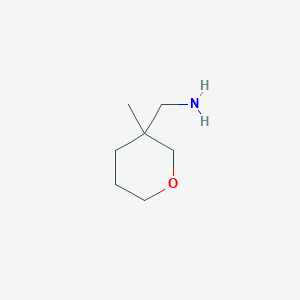
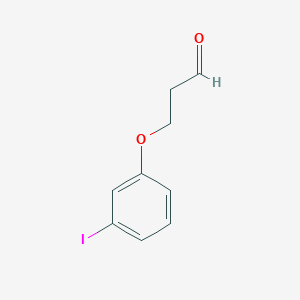
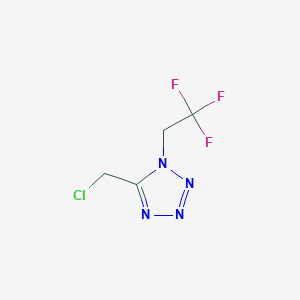

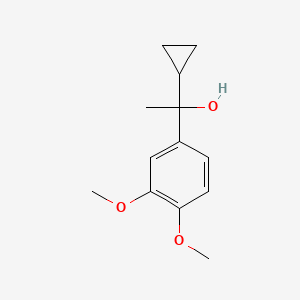
![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)

